3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline
Overview
Description
3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline is a useful research compound. Its molecular formula is C25H16N2O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.121177757 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Techniques: A study by Kozlov and Basalaeva (2003) details the synthesis of 3-aryl-1-methylbenzo[f]quinolines, including 1-methyl-3-(nitrophenyl)benzo[f]quinolines, through a three-component condensation process. This synthesis approach is significant for producing various derivatives of benzo[f]quinolines for further applications (Kozlov & Basalaeva, 2003).
- Photophysical Properties: Padalkar and Sekar (2014) investigated the photophysical behaviors of compounds including 7-Hydroxy-3-(4-nitrophenyl) quinoline-6-carboxylic acid. Their study highlights the influence of solvent polarity on the emission properties of these compounds, which is vital for their potential use in fluorescence-based applications (Padalkar & Sekar, 2014).
Potential Applications
- Chemosensors: Research by Hranjec et al. (2012) on benzimidazoles and benzimidazo[1,2-a]quinolines, which include derivatives of benzo[f]quinolines, revealed their potential as chemosensors for various cations. This application is particularly relevant for detection and analysis in chemical and biological systems (Hranjec et al., 2012).
- Antibacterial Activity: Uzun et al. (2019) conducted a study on 2-amino-4- (4-nitrophenyl) -5,6-dihydrobenzo [h] quinoline-3-carbonitrile, showing its antibacterial activity against various human pathogenic microorganisms. This application is significant in the field of medicinal chemistry and pharmacology (Uzun et al., 2019).
- Corrosion Inhibition: A study by Wazzan (2017) explored the use of quinolone-3-carbonitrile derivatives, including 4-(4-nitrophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, as corrosion inhibitors for mild steel in acidic media. The research underscores the relevance of these compounds in industrial applications, particularly in corrosion prevention (Wazzan, 2017).
Properties
IUPAC Name |
3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)20-13-10-19(11-14-20)24-16-22(17-6-2-1-3-7-17)25-21-9-5-4-8-18(21)12-15-23(25)26-24/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUSPLFCGAPYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.